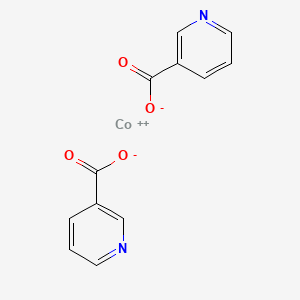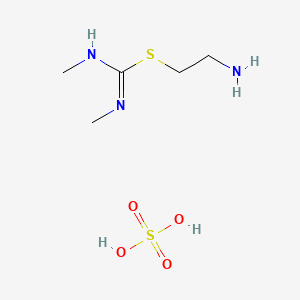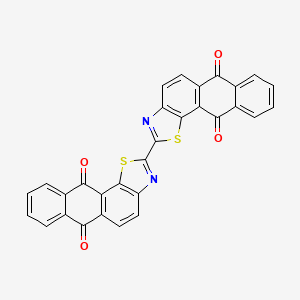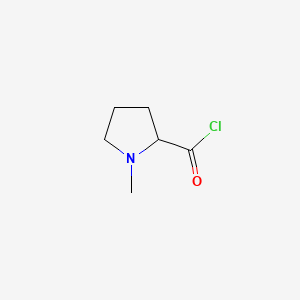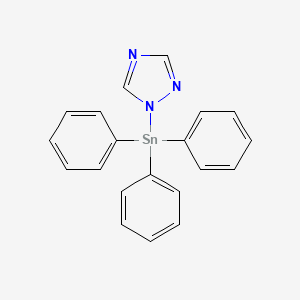
Stannane, (1H-1,2,4-triazol-1-yl)triphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- is an organotin compound that features a triazole ring attached to a triphenylstannane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- typically involves the reaction of triphenylstannane with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the triazole, followed by the addition of triphenylstannane. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different organotin species.
Substitution: The triazole ring can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized triazole derivatives .
科学研究应用
Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of cancer.
作用机制
The mechanism of action of Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The triazole ring is known to bind to metal ions, which can affect the compound’s reactivity and biological activity .
相似化合物的比较
Similar Compounds
Stannane, (1H-1,2,4-triazol-1-yl)tricyclohexyl-: Similar structure but with tricyclohexyl groups instead of triphenyl.
Azocyclotin: Another organotin compound with a triazole ring.
Peropal: A related compound with different substituents on the triazole ring.
Uniqueness
Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- is unique due to its specific combination of a triazole ring and triphenylstannane moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
属性
CAS 编号 |
974-29-8 |
|---|---|
分子式 |
C20H17N3Sn |
分子量 |
418.1 g/mol |
IUPAC 名称 |
triphenyl(1,2,4-triazol-1-yl)stannane |
InChI |
InChI=1S/3C6H5.C2H2N3.Sn/c3*1-2-4-6-5-3-1;1-3-2-5-4-1;/h3*1-5H;1-2H;/q;;;-1;+1 |
InChI 键 |
XYHXYPORYWQYHD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




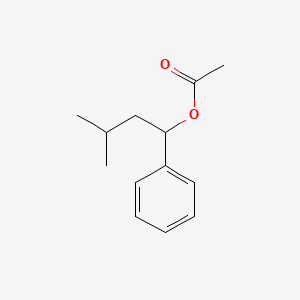

![[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[(2R,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B13787157.png)
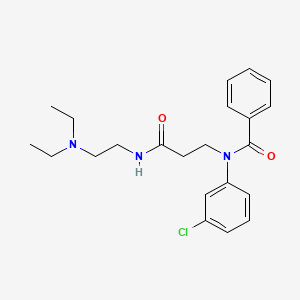
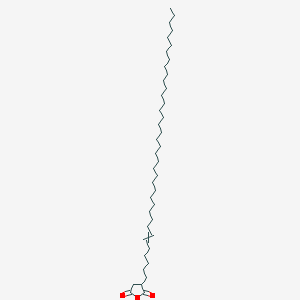
![Methanesulfonic acid, [[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13787179.png)
